molecular formula C29H36N6O10 B057269 Ac-YVAD-pNA CAS No. 149231-66-3

Ac-YVAD-pNA

Cat. No. B057269
CAS RN: 149231-66-3
M. Wt: 628.6 g/mol
InChI Key: YDPNOCSPPGFBPX-XNHCRPTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-YVAD-pNA is a very selective chromogenic substrate for caspase-1 . It is a key mediator of inflammatory processes and is used to determine caspase-1 activity . Cleavage of Ac-YVAD-pNA by caspase-1 releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .


Molecular Structure Analysis

The molecular formula of Ac-YVAD-pNA is C29H36N6O10 . Its molecular weight is 628.63 .


Chemical Reactions Analysis

Ac-YVAD-pNA is used to determine caspase-1 activity. The cleavage of Ac-YVAD-pNA by caspase-1 releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .


Physical And Chemical Properties Analysis

Ac-YVAD-pNA is a white to beige powder . It has a molecular weight of 628.63 and its storage temperature is -20°C .

Scientific Research Applications

Caspase-1 Inhibition

Ac-YVAD-pNA is a potent inhibitor of caspase-1 . Caspase-1 is a key mediator of inflammatory processes and was formerly known as interleukin (IL)-1-converting enzyme . By inhibiting caspase-1, Ac-YVAD-pNA can potentially be used to modulate inflammatory responses.

Apoptosis Research

Caspase-1, which Ac-YVAD-pNA inhibits, plays a crucial role in apoptosis, a form of programmed cell death . Therefore, Ac-YVAD-pNA can be used in research to study the mechanisms of apoptosis and how it can be regulated.

Inflammation Research

In addition to its role in apoptosis, caspase-1 is also involved in the inflammatory response . Ac-YVAD-pNA, as a caspase-1 inhibitor, can be used in research to understand the role of inflammation in various diseases and conditions.

Neurological Disorders

Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various neurological disorders . Therefore, Ac-YVAD-pNA can be used in research to understand and potentially treat these disorders.

Metabolic Diseases

Caspase dysregulation is also associated with metabolic diseases . Ac-YVAD-pNA can be used in research to understand the role of caspases in these diseases and potentially develop new treatments.

Cancer Research

Caspases are also involved in the regulation of cell proliferation, a process that is often dysregulated in cancer . Therefore, Ac-YVAD-pNA can be used in cancer research to understand the role of caspases in cancer development and progression.

Future Directions

Caspases are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . Therefore, further studies on understanding caspase function in a disease model is a fundamental requirement to effectively develop their inhibitors as a treatment for the different pathologies .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPNOCSPPGFBPX-XNHCRPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440596
Record name Ac-YVAD-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-YVAD-pNA

CAS RN

149231-66-3
Record name Ac-YVAD-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research article mentions using Ac-YVAD-pNA to analyze the enzymatic activity of caspase-1. How does this compound work?

A1: Ac-YVAD-pNA (Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide) is a synthetic peptide substrate specifically recognized and cleaved by caspase-1. This peptide contains a chromophore, p-nitroaniline (pNA), conjugated to the C-terminal aspartic acid residue. Upon cleavage by caspase-1 at the aspartic acid position, the pNA is released, resulting in a measurable color change. This color change, detectable by spectrophotometry, directly correlates with the enzymatic activity of caspase-1. The greater the color change, the higher the caspase-1 activity. []

Q2: How does the use of Ac-YVAD-pNA contribute to the findings of the study?

A2: The study investigated the impact of transfecting a human caspase-1 gene into HepG2 hepatoma cells. By utilizing Ac-YVAD-pNA, the researchers could directly measure the enzymatic activity of caspase-1 in the transfected cells. The observed increase in Ac-YVAD-pNA cleavage provided evidence that the transfected caspase-1 gene was not only successfully transcribed and translated into protein but also that the resulting caspase-1 enzyme was functionally active within the cells. []

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